Atr-IN-24 Atr-IN-24
Brand Name: Vulcanchem
CAS No.: 2370889-43-1
VCID: VC16597939
InChI: InChI=1S/C23H26N6O2/c1-14-11-25-28(3)22(14)20-10-21(29-6-7-31-13-15(29)2)27-23(26-20)18-8-16(12-30)9-19-17(18)4-5-24-19/h4-5,8-11,15,24,30H,6-7,12-13H2,1-3H3/t15-/m1/s1
SMILES:
Molecular Formula: C23H26N6O2
Molecular Weight: 418.5 g/mol

Atr-IN-24

CAS No.: 2370889-43-1

Cat. No.: VC16597939

Molecular Formula: C23H26N6O2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Atr-IN-24 - 2370889-43-1

Specification

CAS No. 2370889-43-1
Molecular Formula C23H26N6O2
Molecular Weight 418.5 g/mol
IUPAC Name [4-[4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol
Standard InChI InChI=1S/C23H26N6O2/c1-14-11-25-28(3)22(14)20-10-21(29-6-7-31-13-15(29)2)27-23(26-20)18-8-16(12-30)9-19-17(18)4-5-24-19/h4-5,8-11,15,24,30H,6-7,12-13H2,1-3H3/t15-/m1/s1
Standard InChI Key QVWFPOTZGKGNIG-OAHLLOKOSA-N
Isomeric SMILES C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO
Canonical SMILES CC1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO

Introduction

Chemical Profile and Structural Characteristics

ATR-IN-24 is a synthetic small molecule with the systematic name N-[(1S,3R)-3-(hydroxymethyl)-5-oxabicyclo[4.2.0]octan-1-yl]-5-(5-methyl-1H-pyrazol-3-yl)-1H-indazole-3-carboxamide. Its molecular formula is C₂₃H₂₆N₆O₂, with a molecular weight of 418.49 g/mol . The compound's structure features a bicyclic ether core linked to an indazole-carboxamide moiety, as evidenced by its SMILES notation:
OCC1=CC(C2=NC(N3[C@@H](COCC3)C)=CC(C4=C(C=NN4C)C)=N2)=C5C(NC=C5)=C1 .

Table 1: Key Physicochemical Properties of ATR-IN-24

PropertyValue
CAS Registry Number2370889-43-1
Molecular FormulaC₂₃H₂₆N₆O₂
Molecular Weight418.49 g/mol
Storage Conditions-20°C (powder, 3 years)
-80°C (solution, 6 months)
SolubilityCompatible with DMSO, ethanol

The stereochemistry at the C3 position of the bicyclic octane ring ([C@@H] configuration) suggests potential stereospecific interactions with the ATR kinase domain .

Mechanism of Action: Targeting the ATR-Mediated DNA Damage Response

ATR-IN-24 inhibits ATR kinase activity by competing with ATP binding in the kinase domain, as inferred from structural analogs . ATR plays a central role in stabilizing stalled replication forks during DNA replication stress, a hallmark of cancer cells with defective DDR pathways. By blocking ATR signaling, ATR-IN-24 prevents:

  • CHK1 Phosphorylation: ATR normally phosphorylates CHK1 to arrest the cell cycle at G2/M phase, allowing DNA repair. Inhibition leads to premature mitotic entry with unresolved DNA damage .

  • Replication Fork Protection: Loss of ATR activity causes collapse of stressed replication forks, generating double-strand breaks (DSBs) that overwhelm error-prone repair mechanisms .

  • Micronuclei Formation: Persistent replication stress induces nuclear envelope rupture and cytoplasmic DNA accumulation, activating cGAS-STING innate immune pathways .

Preclinical studies of related ATR inhibitors (e.g., ceralasertib, BAY 1895344) demonstrate synergistic activity with PD-1/PD-L1 inhibitors, suggesting potential for combination immunotherapy strategies . While direct evidence for ATR-IN-24's immunomodulatory effects is lacking, its structural similarity to clinical-stage compounds implies shared mechanisms .

Preclinical Anticancer Activity

Available data from supplier documentation indicate ATR-IN-24 exhibits in vitro anticancer activity, though specific IC₅₀ values or cell line profiles remain undisclosed . Comparative analysis with structurally related inhibitors provides insights into its potential efficacy:

Table 2: Benchmarking Against Established ATR Inhibitors

CompoundATR IC₅₀Key Features
ATR-IN-24N/AOral bioavailability (predicted)
Ceralasertib0.001 μMPhase III trials in NSCLC/melanoma
BAY 18953440.006 μMOrally active; BRCA-deficient models

The absence of published in vivo efficacy data for ATR-IN-24 contrasts with clinical-stage inhibitors that show tumor regression in xenograft models . This gap highlights the need for further preclinical validation of ATR-IN-24's pharmacokinetic and pharmacodynamic properties.

Future Directions and Clinical Translation

The development trajectory for ATR-IN-24 requires:

  • Biomarker Identification: Validation of replication stress biomarkers (e.g., γH2AX, RAD51 foci) to stratify responsive tumors.

  • Combination Strategies: Testing with PARP inhibitors, radiation, or immune checkpoint blockers, as demonstrated for ceralasertib .

  • Synthetic Lethality Screens: Identification of DDR deficiencies (e.g., ATM loss, ARID1A mutations) that sensitize tumors to ATR inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator